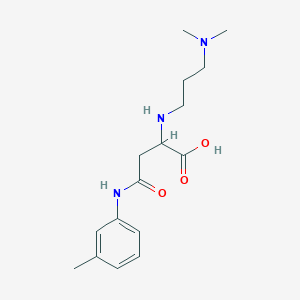

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dimethylamino group, a propylamino group, and a m-tolylamino group attached to a butanoic acid backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for various applications in chemistry, biology, and medicine.

Méthodes De Préparation

The synthesis of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure the desired yield and purity of the compound.

For industrial production, the synthesis may be scaled up using optimized reaction conditions to achieve higher yields and cost-effectiveness. This often involves the use of continuous flow reactors, automated systems, and advanced purification techniques to maintain the quality and consistency of the product.

Analyse Des Réactions Chimiques

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using reagents such as halogens or nucleophiles under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules, such as proteins and nucleic acids. It may be used in assays to investigate enzyme activity or binding affinity.

Medicine: The compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In industrial applications, the compound may be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.

Mécanisme D'action

The mechanism of action of 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

When compared to similar compounds, 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid stands out due to its unique combination of functional groups. Similar compounds may include:

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(p-tolylamino)butanoic acid: This compound has a para-tolylamino group instead of a meta-tolylamino group, which may result in different chemical properties and reactivity.

2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(o-tolylamino)butanoic acid: This compound has an ortho-tolylamino group, which can also influence its behavior in chemical reactions and biological systems.

Activité Biologique

The compound 2-((3-(Dimethylamino)propyl)amino)-4-oxo-4-(m-tolylamino)butanoic acid is an organic molecule with a complex structure that incorporates a butanoic acid backbone along with various functional groups, including a dimethylamino group and an m-tolylamino group. Its molecular formula is C16H22N2O3, and it has a molecular weight of approximately 306.36 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Biological Activities

Research indicates that similar compounds exhibit a range of biological activities, which may also apply to this compound. These activities include:

- Antitrypanosomal Activity : Some derivatives have shown significant effectiveness against Trypanosoma species, which are responsible for diseases like Chagas and sleeping sickness.

- Antiplasmodial Activity : The compound may also possess antimalarial properties, indicating potential for new treatments against malaria.

- Cognitive Function Enhancement : There are indications that compounds with similar structures can contribute to cognitive function improvements, particularly in conditions like multiple sclerosis.

The precise mechanisms through which this compound exerts its biological effects remain to be fully elucidated. However, studies suggest that it may interact with various biological targets, influencing pathways related to neurotransmission and cellular metabolism.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

- Starting Materials : Dimethylamine, m-toluidine, and butyric acid derivatives.

- Reaction Conditions : Controlled temperature and solvent choice are critical for optimizing yield and purity.

- Characterization Techniques : The compound can be characterized using NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Dimethylamine + m-toluidine + butyric acid derivatives | Reflux in ethanol | 70% |

| 2 | Purification via recrystallization | Ethanol wash | >90% purity |

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

- Antitrypanosomal Studies : A study evaluated the efficacy of structurally similar compounds against Trypanosoma brucei. Results indicated that certain analogs inhibited parasite growth effectively at low micromolar concentrations.

- Antiplasmodial Activity : Another investigation assessed the antimalarial properties of derivatives containing the oxo-butanoic acid moiety. The findings suggested promising activity against Plasmodium falciparum with IC50 values in the low micromolar range.

- Cognitive Function Enhancement : A clinical trial investigated the cognitive effects of similar dimethylaminopropyl derivatives in patients with multiple sclerosis. The results demonstrated improved cognitive scores compared to baseline measurements.

Propriétés

IUPAC Name |

2-[3-(dimethylamino)propylamino]-4-(3-methylanilino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3/c1-12-6-4-7-13(10-12)18-15(20)11-14(16(21)22)17-8-5-9-19(2)3/h4,6-7,10,14,17H,5,8-9,11H2,1-3H3,(H,18,20)(H,21,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCUSWLXWXOKFIE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC(C(=O)O)NCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.